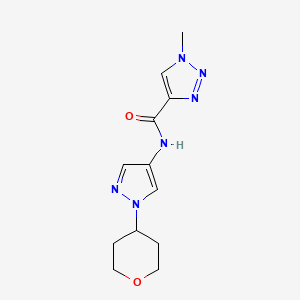

1-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-[1-(oxan-4-yl)pyrazol-4-yl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O2/c1-17-8-11(15-16-17)12(19)14-9-6-13-18(7-9)10-2-4-20-5-3-10/h6-8,10H,2-5H2,1H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKXFZLIZCNKTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CN(N=C2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxamide, identified by its CAS number 1705753-29-2, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, antioxidant, and anti-inflammatory properties supported by diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a triazole ring and a pyrazole moiety, which are known for their biological significance. The molecular formula is C₁₈H₁₉N₅O₂ with a molecular weight of 337.4 g/mol. The presence of these heterocycles often correlates with various biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives containing the triazole and pyrazole frameworks exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown broad-spectrum activity against both bacterial and fungal strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 9 | 2.50 - 20 | Bacterial |

| Compound 11d | <20 | Fungal |

| Metronidazole | >30 | Control |

The referenced studies demonstrate that compounds with similar structures exhibit Minimum Inhibitory Concentrations (MIC) that suggest strong antibacterial effects comparable to established antibiotics like ciprofloxacin .

Antioxidant Activity

The antioxidant potential of the compound has been evaluated using DPPH scavenging assays. Compounds derived from the same scaffold showed DPPH scavenging percentages ranging from 84.16% to 90.52%, indicating robust free radical scavenging abilities.

Table 2: Antioxidant Activity of Related Compounds

| Compound | DPPH Scavenging (%) |

|---|---|

| Compound 9 | 88.56 ± 0.43 |

| Compound 11b | 90.52 ± 0.56 |

| Control (Ascorbic Acid) | ~95 |

These results highlight the potential use of such compounds in therapeutic applications aimed at oxidative stress-related diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of compounds containing the triazole ring have been investigated through HRBC membrane stabilization assays. The results indicated significant stabilization percentages ranging from 86.70% to 99.25%, suggesting potential applications in inflammatory conditions.

Table 3: Anti-inflammatory Activity

| Compound | HRBC Membrane Stabilization (%) |

|---|---|

| Compound A | 99.25 |

| Compound B | 96.70 |

| Control (Indomethacin) | ~98 |

The high stabilization percentages imply that these compounds could be beneficial in managing inflammatory disorders .

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives for their antimicrobial activity against resistant strains of bacteria. The study concluded that certain modifications to the triazole structure significantly enhanced antimicrobial efficacy, supporting the hypothesis that structural diversity plays a crucial role in biological activity .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :

Research has indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have shown that triazole-based compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. A notable study demonstrated that triazole derivatives were effective against breast cancer cell lines, showcasing their potential as chemotherapeutic agents .

Antimicrobial Properties :

The compound's structure suggests potential antimicrobial activity. Triazoles are known to interfere with fungal cell wall synthesis, making them valuable in treating fungal infections. A case study highlighted the effectiveness of similar triazole compounds against various fungal pathogens, indicating that 1-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole derivatives could be explored for antifungal drug development .

Agricultural Applications

Pesticide Development :

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The incorporation of tetrahydro-pyran moieties into triazole structures has been shown to enhance the efficacy of these compounds against a range of agricultural pests. Research focusing on the synthesis of new triazole fungicides has reported improved activity against resistant strains of plant pathogens .

Material Science Applications

Polymer Chemistry :

The unique chemical structure of 1-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole allows for its use as a building block in polymer synthesis. Triazoles can provide stability and enhance the thermal properties of polymers. Studies have explored the incorporation of triazole units into polymer matrices to improve mechanical strength and thermal resistance .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of triazole derivatives similar to the compound . The results indicated that certain modifications led to increased potency against cancer cell lines, emphasizing the role of structural diversity in enhancing biological activity .

Case Study 2: Agricultural Efficacy

Research conducted at an agricultural institute evaluated the effectiveness of a new triazole-based fungicide derived from similar compounds. The findings showed significant reductions in fungal infections in crops treated with this compound compared to untreated controls, demonstrating its potential as a viable agricultural product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The target compound is compared to structurally related carboxamide derivatives (Table 1). Key differences include:

- Heterocyclic Core: The triazole in the target contrasts with pyrrole (), pyrazolo-pyridine (), and pyrazole () cores in analogues.

- Substituents : The tetrahydro-pyran group in the target may enhance water solubility compared to hydrophobic substituents like phenyl () or trifluoromethylpyridine (). Chloro () and nitro () groups in analogues could increase reactivity or alter electronic properties.

- Molecular Weight : The calculated molecular weight (~261 g/mol) of the target is significantly lower than analogues in (392.2 g/mol) and (374.4 g/mol), suggesting better bioavailability.

Table 1: Comparative Analysis of Key Compounds

Research Implications and Limitations

Further studies should focus on:

Synthesis Optimization : Leveraging protocols from high-purity analogues (e.g., ).

Biological Assays : Testing kinase inhibition or antimicrobial activity, given the pharmacological relevance of triazole-carboxamides.

Crystallographic Analysis : Using tools like SHELX () to resolve 3D structure and binding modes.

Q & A

Q. What are the standard synthetic routes for preparing 1-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxamide, and how are intermediates purified?

The synthesis typically involves multi-step coupling reactions. For example, analogous compounds are prepared via nucleophilic substitution or condensation reactions using precursors like 1H-pyrazole-4-methanamine and activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides) . Key steps include:

- Amide bond formation : Reacting a pyrazole-4-amine derivative with a triazole-4-carboxylic acid activated ester (e.g., using HATU or EDC as coupling agents).

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (e.g., from ethanol/water) yield intermediates with >95% purity. LCMS and HPLC (C18 columns, acetonitrile/water gradients) confirm purity .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its identity?

A combination of spectroscopic and crystallographic methods is essential:

- NMR spectroscopy : H and C NMR (400 MHz, DMSO-d6 or CDCl3) identify proton environments, such as the methyl group (δ ~2.2 ppm) and pyran ring protons (δ ~3.8–4.0 ppm) .

- X-ray crystallography : Resolves the 3D arrangement of the tetrahydro-2H-pyran and triazole moieties, as demonstrated in related pyrazole-carboxamide structures .

- Mass spectrometry : ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z ~350–400) .

Q. What in vitro assays are used to evaluate the biological activity of this compound, and how are potency metrics quantified?

Common assays include:

- Enzyme inhibition : Dose-response curves (IC50 values) against target enzymes (e.g., kinases) using fluorogenic substrates .

- Antifungal activity : Microdilution assays (MIC values) against Candida or Aspergillus strains, with fluconazole as a positive control .

- Cellular toxicity : MTT assays in mammalian cell lines (e.g., HEK293) to determine selectivity indices .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

ICReDD’s integrated approach combines quantum chemical calculations (e.g., DFT for transition state analysis) with experimental feedback to refine parameters like temperature, solvent, and catalyst . For example:

Q. How can researchers resolve discrepancies in biological activity data between this compound and its structural analogs?

Contradictions often arise from subtle structural variations. Strategies include:

- SAR studies : Compare substituents (e.g., tetrahydro-2H-pyran vs. morpholine rings) using molecular docking (AutoDock Vina) to assess target binding .

- Solubility profiling : Measure logP values (HPLC) to correlate hydrophobicity with membrane permeability .

- Metabolic stability : LC-MS/MS tracks degradation in liver microsomes to identify labile groups (e.g., methyl vs. trifluoromethyl substituents) .

Q. What advanced analytical techniques are recommended for studying degradation products or impurities in this compound?

- HPLC-HRMS : High-resolution mass spectrometry identifies trace impurities (e.g., de-methylated byproducts) with ppm-level accuracy .

- Solid-state NMR : Detects polymorphic forms affecting bioavailability, guided by XRD data .

- TGA-DSC : Thermogravimetric analysis monitors thermal stability during formulation development .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.